5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole
Description
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl group and at position 5 with a [1-(bromomethyl)cyclopropyl]methyl moiety. Structural characterization likely employs techniques like IR, NMR, and X-ray diffraction, supported by software tools such as SHELXL and WinGX/ORTEP for crystallographic refinement and visualization .
Properties
Molecular Formula |
C8H11BrN2S |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
5-[[1-(bromomethyl)cyclopropyl]methyl]-4-methylthiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c1-6-7(12-11-10-6)4-8(5-9)2-3-8/h2-5H2,1H3 |
InChI Key |
MNQTUGZQQQLJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole typically involves multi-step reactions. One common method includes the use of zinc chloride and sodium azide in dimethylformamide, followed by heating and subsequent treatment with aqueous hydrochloric acid . Another step involves the use of N-bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives.
Scientific Research Applications
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiadiazole ring may also interact with metal ions and other cofactors, modulating their activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its brominated cyclopropane substituent. Below is a comparison with key analogs from the evidence:
Key Observations :
- Bromine Effects : The target’s aliphatic bromine (cyclopropane) contrasts with the aromatic bromine in ’s compound, likely altering reactivity (e.g., slower SN2 substitution vs. aromatic electrophilic substitution) .
- Cyclopropane vs. Aromatic Rings : The cyclopropane’s ring strain in the target may increase reactivity compared to the planar aromatic systems in and .
- Bioactivity Potential: ’s compound shows antifungal activity, suggesting that the thiadiazole-triazolyl-sulfonyl motif could be a pharmacophore. The target’s bromomethyl group may confer similar bioactivity through alkylation or halogen bonding .
Physical and Spectral Properties
Table: Comparative Physical and Spectral Data
Analysis :
- The target’s IR spectrum would differ from due to the absence of -SH and aromatic C-Br, focusing instead on aliphatic C-Br (~650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹).
- ’s distinct -SH peak (2595 cm⁻¹) and aromatic protons (δ 7.52–7.77) highlight its conjugation-driven electronic environment .
Crystallographic and Computational Insights
- : Crystal structure solved in monoclinic space group P121/n1 (a = 8.929 Å, b = 12.715 Å, c = 15.161 Å) using SHELXL . DFT studies (B3LYP/6-31G(d,p)) correlate experimental and theoretical bond parameters, validating structural stability .
- Target Compound : If crystallized, similar methods (SHELX/WinGX) would resolve its cyclopropane geometry and bromine positioning .
Biological Activity
5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole (CAS No. 1865028-10-9) is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : C₇H₁₁BrN₂S
- Molecular Weight : 207.14 g/mol
- Structure : The compound features a thiadiazole ring substituted with a bromomethyl cyclopropyl group and a methyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- Jurkat (human T lymphocyte leukemia)
In a comparative study, certain thiadiazole derivatives exhibited IC₅₀ values lower than the standard drug doxorubicin, indicating strong anticancer activity . The mechanism of action often involves interaction with specific proteins through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
Thiadiazoles have also been evaluated for their antimicrobial properties. The presence of electron-donating groups on the thiadiazole ring enhances their efficacy against bacterial strains. In particular:
- Activity Against :
- Staphylococcus aureus
- Escherichia coli
Studies showed that compounds with similar structures demonstrated antibacterial activity comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Impact |
|---|---|
| Thiadiazole Ring | Essential for anticancer and antimicrobial activity |
| Bromomethyl Group | Enhances interaction with target proteins |
| Cyclopropyl Substitution | Influences lipophilicity and cellular uptake |
Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Among them, compounds with a similar structure to this compound showed promising results with IC₅₀ values in the low micromolar range .
- Antimicrobial Efficacy : Research on substituted phenylthiazoles revealed that derivatives with halogen substitutions exhibited enhanced antibacterial properties against gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
